molecular formula C4H6N2OS B032690 (2-Amino-1,3-thiazol-5-yl)methanol CAS No. 131184-73-1

(2-Amino-1,3-thiazol-5-yl)methanol

Cat. No. B032690
M. Wt: 130.17 g/mol
InChI Key: TZEMBFLDHOUKNI-UHFFFAOYSA-N
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Description

The thiazole ring, a crucial scaffold in medicinal chemistry and materials science, is found in various biologically active compounds and functional materials. The interest in derivatives like (2-Amino-1,3-thiazol-5-yl)methanol stems from their potential in various fields, including pharmaceuticals, due to their structural similarity to naturally occurring compounds and versatile chemical reactivity.

Synthesis Analysis

The synthesis of thiazole derivatives often involves multistep reactions, starting from basic precursors to the target molecule through condensation, cyclization, and functionalization steps. For instance, the synthesis of bi-heterocyclic molecules incorporating a thiazole ring involves starting materials like ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which are further processed through reactions with hydrazine hydrate in methanol, leading to complex hybrid molecules (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry. Density functional theory (DFT) calculations are often employed to understand the electronic structure, molecular geometry, and vibrational frequencies, providing insights into the compound's stability and reactivity (Shahana & Yardily, 2020).

Chemical Reactions and Properties

Thiazole derivatives participate in a wide range of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, reflecting their versatile chemical properties. Their reactivity can be influenced by substituents on the thiazole ring, which can alter electron density and steric hindrance, affecting the compound's chemical behavior.

Physical Properties Analysis

The physical properties of (2-Amino-1,3-thiazol-5-yl)methanol derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and formulation. These properties are influenced by the molecular structure, particularly the presence of functional groups and overall molecular polarity.

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including acidity/basicity, redox potential, and photophysical properties, are essential for their application in various domains. For example, the photophysical properties of thiazole derivatives are studied to explore their potential in optoelectronic applications, revealing the effects of molecular aggregation and substituent groups on fluorescence behavior (Matwijczuk et al., 2016).

Scientific Research Applications

Antibacterial Activity

A study by Shahana and Yardily (2020) focused on the synthesis and characterization of compounds related to (2-Amino-1,3-thiazol-5-yl)methanol. They performed density functional theory calculations and molecular docking studies to understand the antibacterial activity of these compounds (Shahana & Yardily, 2020).

Synthesis of Bi-heterocyclic Hybrid Molecules

Abbasi et al. (2019) reported the synthesis of unique bi-heterocyclic hybrid molecules that include a thiazole ring, which is structurally related to (2-Amino-1,3-thiazol-5-yl)methanol. These compounds were evaluated against several enzymes and their cytotoxicity was assessed, providing insights into their potential pharmaceutical applications (Abbasi et al., 2019).

Antimicrobial Evaluation

Kubba and Rahim (2018) synthesized derivatives of 2-amino-4-(4-chlorophenyl)-1,3-thiazole, structurally similar to (2-Amino-1,3-thiazol-5-yl)methanol. They assessed these compounds for their antimicrobial activity, offering insights into their potential use in treating bacterial and fungal infections (Kubba & Rahim, 2018).

Development of New Polymeric Materials

Mallakpour and Ahmadizadegan (2013) synthesized novel optically active poly(amide-imide)s bearing a thiazole moiety, which includes compounds structurally related to (2-Amino-1,3-thiazol-5-yl)methanol. This research contributes to the development of new materials with potential applications in various industrial fields (Mallakpour & Ahmadizadegan, 2013).

Antioxidant Activity

Reddy et al. (2015) synthesized a series of compounds including urea, thiourea, and selenourea derivatives with a thiazole moiety. These compounds were tested for their antioxidant activity, indicating potential therapeutic applications (Reddy et al., 2015).

Safety And Hazards

“(2-Amino-1,3-thiazol-5-yl)methanol” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Future Directions

Thiazoles, including “(2-Amino-1,3-thiazol-5-yl)methanol”, have diverse biological activities and have been the subject of extensive research in recent decades . They are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications . Future research may continue to explore the potential applications of thiazoles in these and other areas.

properties

IUPAC Name

(2-amino-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEMBFLDHOUKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458969
Record name (2-Amino-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-1,3-thiazol-5-yl)methanol

CAS RN

131184-73-1
Record name (2-Amino-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Aminothiazol-5-yl)methanol
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